N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-11-6-4-5-7-13(11)18-14(20)12-8-17-16-19(15(12)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQSMBFZRXMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Dihydropyrimidine Intermediate Synthesis
The Biginelli-like reaction is employed to synthesize the dihydropyrimidine precursor. A mixture of ethyl acetoacetate, thiourea, and an aldehyde derivative undergoes acid-catalyzed cyclocondensation. For example, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by refluxing ethyl acetoacetate, thiourea, and benzaldehyde in ethanol with tin(II) chloride as a catalyst. This step typically achieves yields of 70–80% under optimized conditions.
Reaction Conditions:
- Catalyst: SnCl₂ (5–10 mol%) or p-toluenesulfonic acid
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (78–110°C)
- Time: 6–8 hours
Step 2: Thiazolo Ring Cyclization
The dihydropyrimidine intermediate is cyclized using chloroacetic acid in the presence of sodium acetate and acetic anhydride. For instance, refluxing ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid in acetic acid/acetic anhydride (3:1) at 120°C for 3–4 hours yields the thiazolo[3,2-a]pyrimidine core. The reaction proceeds via nucleophilic displacement of the thiol group by the α-carbon of chloroacetic acid, forming the fused thiazole ring.
Key Variables Affecting Yield:
- Molar Ratio: 1:1.2 (dihydropyrimidine:chloroacetic acid)
- Base: Sodium acetate (prevents HCl-induced side reactions)
- Solvent System: Acetic acid/acetic anhydride (enhances electrophilicity)
Functionalization to N-(2-Ethylphenyl)carboxamide
The 6-carboxylate group of the thiazolo[3,2-a]pyrimidine core is converted to the carboxamide via hydrolysis followed by amidation.
Hydrolysis of Ethyl Ester
The ethyl ester at position 6 is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. For example, treatment of ethyl 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours yields the carboxylic acid derivative.
Amidation with 2-Ethylaniline
The carboxylic acid is activated using coupling agents such as thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI) and reacted with 2-ethylaniline. A representative procedure involves:
- Treating the carboxylic acid with SOCl₂ at 70°C for 1 hour to form the acyl chloride.
- Adding 2-ethylaniline (1.2 equivalents) in dry dichloromethane (DCM) at 0°C.
- Stirring at room temperature for 12 hours.
Yield Optimization:
- Coupling Agent: CDI provides higher selectivity (85–90% yield) compared to SOCl₂ (75–80%).
- Solvent: Anhydrous DCM or THF minimizes hydrolysis.
Comparative Analysis of Synthetic Methods
The table below summarizes key synthetic approaches for analogous thiazolo[3,2-a]pyrimidine derivatives, highlighting adaptations applicable to the target compound:
Structural Characterization and Analytical Data
NMR Spectroscopy
The ¹H NMR spectrum of the target compound (CDCl₃) exhibits characteristic signals:
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds reveals planar thiazolopyrimidine ring systems (r.m.s. deviation ≤ 0.1 Å) with dihedral angles of 85–90° between the thiazole and substituted benzene rings. The N-(2-ethylphenyl) group adopts an axial conformation relative to the pyrimidine ring.
Challenges and Optimization Strategies
Byproduct Formation
Overheating during cyclization can lead to deacetylation or ring-opening byproducts. Maintaining temperatures below 130°C and using excess acetic anhydride suppresses decomposition.
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve amidation yields but complicate purification. Non-polar solvents (e.g., toluene) facilitate crystallization but slow reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of substituted thiazolo[3,2-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit potent anticancer properties. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
A study highlighted that derivatives of thiazolo[3,2-a]pyrimidines demonstrated enhanced activity against M-HeLa cells compared to standard chemotherapeutics like Sorafenib, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial efficacy. Some derivatives have shown promising results against bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Acetylcholinesterase Inhibition
Another notable application of this compound class is in the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research has indicated that certain thiazolo[3,2-a]pyrimidine derivatives can act as effective AChE inhibitors, potentially leading to therapeutic applications in cognitive disorders .
Case Study 1: Anticancer Efficacy
In a comparative study, a thiazolo[3,2-a]pyrimidine derivative was found to exhibit IC50 values significantly lower than those of established drugs against the M-HeLa cell line. The study concluded that structural modifications could enhance the cytotoxic effects of these compounds .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of thiazolo[3,2-a]pyrimidines revealed that certain derivatives displayed remarkable activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl): The 2-chlorophenyl derivative () demonstrates notable antimicrobial activity, attributed to enhanced electrophilicity and membrane disruption . Aromatic vs. Aliphatic Substituents: The furan-2-ylmethyl group (Compound 22, ) exhibits immunoproteasome inhibition, while the ethylphenyl group in the target compound may favor hydrophobic interactions in target binding .
Physicochemical Properties :
- Lipophilicity : The target compound’s logP (1.83) is higher than methoxy-substituted analogues, suggesting better membrane permeability but lower solubility.
- Hydrogen Bonding : All derivatives share a common carboxamide group, contributing to hydrogen bonding with biological targets.
Synthetic Pathways :
Structure-Activity Relationship (SAR) Trends
Biological Activity
N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a thiazolo[3,2-a]pyrimidine core, positions it as a promising candidate in medicinal chemistry, particularly in anticancer and neurodegenerative disease research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 366.43 g/mol. The structural features include:
- Thiazolo[3,2-a]pyrimidine core : This fused ring system contributes to its biological activity.
- Carboxamide group : Located at the 6-position, enhancing reactivity.
- Ethylphenyl substituent : Positioned at the N-position, which may influence pharmacological properties.
The primary biological activities of this compound include:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition can lead to apoptosis in cancer cells, making this compound a potential anticancer agent.
- Acetylcholinesterase Inhibition : Some derivatives exhibit potential as inhibitors of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease.
Anticancer Activity
The compound has shown significant activity against various cancer cell lines. In vitro studies indicate that it can induce cell death in cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 1.5 | Apoptosis |
| MCF7 (Breast) | 2.0 | Cell Cycle Arrest |
| A549 (Lung) | 1.8 | Apoptosis |
Neuroprotective Effects
Research has indicated that derivatives of this compound may inhibit acetylcholinesterase effectively:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 0.05 | |
| Donepezil (Standard) | 0.03 |
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the compound's activity against 60 human tumor cell lines representing various cancers such as leukemia and breast cancer. Results indicated that it exhibited significant cytotoxicity with log10 GI50 values reaching -4.7 for certain lines .
- Inflammation Modulation : The compound's anti-inflammatory properties were assessed using carrageenan-induced paw edema models in rats, showing a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiazolopyrimidine scaffold have been linked to changes in biological activity, suggesting that specific functional groups can enhance or diminish efficacy against targets like topoisomerase II and acetylcholinesterase .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with a Biginelli-like condensation between thiourea derivatives, aldehydes, and β-keto esters (e.g., ethyl acetoacetate). Cyclization is typically catalyzed by acetic acid or HCl . Key parameters include:
- Temperature : Optimal cyclization occurs at 80–100°C.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used .
- Yield Optimization : Substituent electronic effects on the aldehyde (e.g., electron-withdrawing groups on the phenyl ring) improve cyclization efficiency .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- Single-Crystal XRD : Resolves bond lengths, angles, and ring puckering (e.g., thiazolo-pyrimidine core adopts a flattened boat conformation with C5 deviation ~0.22 Å from the mean plane) .
- NMR : H and C NMR confirm substituent integration (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; carbonyl carbons at δ 165–175 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 369.12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
